2-Nitronicotinonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-2-1-3-8-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPWKKECQQVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306778 | |
| Record name | 2-Nitro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105151-36-8 | |
| Record name | 2-Nitro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105151-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine 3 Carbonitrile Scaffolds in Organic Synthesis
The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov In the realm of synthetic organic chemistry, pyridine scaffolds are of paramount importance, serving as versatile building blocks for a wide array of functional molecules. nih.govresearchgate.net Their significance stems from several key properties, including their basicity, water solubility, stability, and the ability to form hydrogen bonds. researchgate.net These characteristics make pyridine-containing compounds particularly valuable in medicinal chemistry for the development of therapeutic agents. researchgate.netmdpi.com
Among the various pyridine derivatives, pyridine-3-carbonitrile (B1148548) scaffolds, also known as nicotinonitriles, are particularly noteworthy intermediates in the synthesis of pharmaceutically active compounds. researchgate.net The presence of the nitrile group at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This has led to the discovery and synthesis of numerous compounds with a broad spectrum of therapeutic activities. nih.govresearchgate.net The adaptability of the pyridine-3-carbonitrile core makes it a privileged substructure in the design and synthesis of new drugs and other functional materials. nih.govresearchgate.net
Overview of Nitrile and Nitro Functionalities in Heterocyclic Chemistry
The introduction of nitrile (-CN) and nitro (-NO2) functional groups into heterocyclic rings significantly influences their chemical reactivity and properties. The nitrile group, being a strong electron-withdrawing group, can activate the heterocyclic ring for certain reactions and can be readily converted into other functional groups such as carboxylic acids, amides, and amines, further expanding its synthetic utility. sci-hub.box Nitrile oxides, which can be generated from precursors like aldoximes, are highly reactive intermediates that are instrumental in the synthesis of various five-membered heterocycles through 1,3-dipolar cycloaddition reactions. researchgate.netijpcbs.com
Similarly, the nitro group is a powerful electron-withdrawing group that deactivates aromatic rings towards electrophilic substitution, directing incoming groups to the meta position. nih.gov In heterocyclic chemistry, the presence of a nitro group can facilitate nucleophilic aromatic substitution reactions. scispace.com Furthermore, the nitro group is a versatile functional group that can be reduced to an amino group, a key transformation in the synthesis of many biologically active molecules. scispace.comumich.edu The strategic placement of both nitrile and nitro groups on a heterocyclic scaffold, such as in 2-nitronicotinonitrile, creates a molecule with unique electronic properties and a rich potential for synthetic transformations.
Research Landscape of 2 Substituted Nitronicotinonitrile Compounds
Primary Synthetic Routes to Nitronicotinonitrile Scaffolds
The foundational methods for synthesizing nitronicotinonitrile structures primarily involve two well-established pathways: the direct nitration of a suitable nicotinonitrile precursor and the construction of the target molecule using a halogenated intermediate.
Regioselective Nitration of Nicotinonitrile Precursors
The direct nitration of nicotinonitrile precursors is a cornerstone of synthesis in this chemical family. This electrophilic substitution reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chemcess.comnumberanalytics.com
The position of the nitro group on the pyridine (B92270) ring is directed by the existing substituents. For instance, in the synthesis of the related compound 2-hydroxy-5-nitronicotinonitrile, the starting material is 2-hydroxynicotinonitrile. The hydroxyl group directs the incoming nitro group primarily to the 5-position. The reaction is typically conducted under strictly controlled temperature conditions to ensure regioselectivity and prevent the formation of unwanted byproducts.
Table 1: Example of Regioselective Nitration for a Nicotinonitrile Derivative
| Starting Material | Reagents | Key Condition | Product |
|---|
This table illustrates the reaction for a closely related derivative, 2-hydroxy-5-nitronicotinonitrile, as a model for the regioselective nitration process on the nicotinonitrile scaffold.
Synthesis via Halogenated Nitronicotinonitrile Intermediates
An alternative and highly effective strategy involves the use of halogenated nitronicotinonitrile intermediates. This multi-step approach offers a different path to the target scaffold, often providing advantages in terms of yield and purity. A key intermediate in this class is 2-chloro-5-nitronicotinonitrile (B1361125). google.comguidechem.com
The synthesis of 2-chloro-5-nitronicotinonitrile can be achieved from 2-chloro-5-nitroisonicotinamide. The process involves a dehydration reaction, where the amide group is converted to a nitrile group. This transformation is commonly carried out using a strong dehydrating agent such as phosphorus oxychloride (POCl₃). google.com The resulting 2-chloro-5-nitronicotinonitrile is a versatile intermediate; the chloro-substituent can be subjected to various nucleophilic substitution reactions to build more complex derivatives.
A patented method outlines the specific conditions for this conversion. google.com
Table 2: Synthesis of a Halogenated Nitronicotinonitrile Intermediate
| Precursor | Reagent | Solvent | Key Condition | Product | Yield |
|---|
Data from a patent describing the synthesis of 2-chloro-5-nitronicotinonitrile. google.com
Optimization of Synthetic Pathways
Optimizing the reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the safety and scalability of the synthesis. For nitration reactions, temperature, acid ratios, and solvent choice are the most crucial parameters to control.
Temperature and Acid Ratio Control in Nitration Reactions
The nitration of aromatic rings is a highly exothermic process. Precise temperature control is essential to prevent runaway reactions and the formation of polynitrated byproducts or decomposition of the starting material. vapourtec.com For the nitration of 2-hydroxynicotinonitrile, the reaction is maintained at a low temperature, typically between 0–5°C, by using an ice bath. This careful control helps to favor the desired mononitrated product.
The ratio of sulfuric acid to nitric acid is also a key variable. Sulfuric acid's role is not only to catalyze the formation of the nitronium ion but also to act as a solvent and a dehydrating agent. chemcess.com A typical mixed acid for large-scale nitrations might consist of 20% nitric acid, 60% sulfuric acid, and 20% water. chemcess.com The optimal ratio must be determined for each specific substrate to achieve the desired extent of nitration and isomer formation. chemcess.com Continuous flow chemistry offers significant advantages for nitration, as it allows for superior temperature control and precise management of reagent stoichiometry, improving safety and product selectivity. vapourtec.com
Solvent Selection for Enhanced Reactivity and Selectivity
The choice of solvent can significantly influence the outcome of the synthesis. In many classical nitration reactions using mixed acids, sulfuric acid itself serves as the solvent, particularly for solid substrates. chemcess.com However, in other synthetic steps, or when using alternative nitrating agents, the choice of an organic solvent is critical.
For the conversion of 2-chloro-5-nitroisonicotinamide to 2-chloro-5-nitronicotinonitrile using phosphorus oxychloride, acetonitrile (B52724) is used as the solvent. google.com In other cases, inert organic solvents like chlorohydrocarbons may be employed to create a homogeneous reaction mixture. chemcess.com The use of polar aprotic solvents such as dimethylformamide (DMF) can enhance reactivity in certain nucleophilic substitution reactions. Modern, "green" chemistry approaches also explore solvent-free conditions, often in conjunction with specialized catalysts, to improve the environmental profile of the synthesis. acs.orgresearchgate.net
Advanced Synthetic Approaches
Beyond traditional methods, research into the synthesis of nitroaromatic compounds continues to produce more sophisticated and efficient strategies. These advanced approaches often offer milder reaction conditions, higher selectivity, and access to novel structures.
One such advanced method is ipso-nitration. This reaction involves the replacement of a non-hydrogen substituent, such as a boronic acid or a halogen, on the aromatic ring with a nitro group. orgchemres.org This provides a powerful alternative to direct C-H nitration, often achieving high regioselectivity where traditional methods might fail. orgchemres.org
The use of alternative nitrating agents is another area of active research. Reagents like tert-butyl nitrite (B80452) have been identified as safe and chemoselective nitrating agents for certain substrates, offering high functional group tolerance under mild conditions. researchgate.net
Furthermore, the development of novel catalytic systems represents a significant frontier. For the synthesis of nicotinonitrile derivatives, nanomagnetic metal-organic frameworks (MOFs) have been employed as efficient and recyclable catalysts under solvent-free conditions, highlighting a move towards more sustainable and green synthetic protocols. acs.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes compared to conventional heating methods. researchgate.netcem.com This technology has been successfully applied to a wide array of reactions, including the synthesis of various heterocyclic compounds like pyrimidines, pyrroles, pyridines, and quinolines. cem.com The core principle involves the direct heating of the reaction mixture through the interaction of microwaves with polar molecules, ensuring rapid and uniform temperature distribution. researchgate.net
In the context of nicotinonitrile-related structures, microwave irradiation has proven effective in various synthetic steps. For instance, the synthesis of N-amino-2-pyridone derivatives from cyanoacetic acid hydrazide, aldehydes, and malononitrile (B47326) is significantly catalyzed by this method. scirp.org Similarly, a two-step, microwave-assisted synthesis of acetaminophen (B1664979) from 4-nitrophenol (B140041) demonstrates the technology's utility in reactions involving nitro-aromatic compounds. cem.com Research has shown that microwave heating can dramatically shorten reaction times from hours to mere minutes while improving yields. cem.commdpi.com For example, in the palladium-catalyzed synthesis of indole-3-carboxylate (B1236618) derivatives, microwave irradiation reduced the reaction time from 12 hours to 3 hours and increased the yield from 89% to 94%. mdpi.com
The application of microwave irradiation is particularly beneficial for multi-component reactions and cyclization processes that are foundational to building complex heterocyclic systems. asianpubs.orgmdpi.com In the synthesis of 2,4-dichloroquinolines from anilines, microwave irradiation for as little as 50 seconds produced the desired products in good yields without significant by-product formation. asianpubs.org Furthermore, this technique has been employed in nucleophilic aromatic substitution reactions to create complex derivatives, such as coupling 2,4-dichloropyridine-3-carbonitrile with amino-quinolinones, by heating at 120–160 °C for one hour in a microwave reactor. nih.govacs.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocyclic Synthesis
| Reaction Type | Substrate/Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Pd-Catalyzed Oxidative Cyclization | Indole-3-carboxylate derivative | 12 h, 89% | 3 h, 94% | mdpi.com |
| Paal-Knorr Condensation | N-substituted pyrroles | >12 h, Low-Moderate | 30 s - 2 min, 75-90% | cem.com |
| Biginelli Condensation | Dihydropyrimidines | ~24 h, Low-Moderate | 5 min, 60-90% | cem.com |
| Furan Synthesis | Ferrocenyl substituted furans | 24 h reflux | 2 min | cem.com |
Application of Heterogeneous Catalysts in Nitration
The use of heterogeneous catalysts in nitration reactions offers significant advantages over traditional homogeneous systems, such as those employing mixtures of nitric and sulfuric acids. numberanalytics.commrs-k.or.kr Key benefits include easier separation of the catalyst from the reaction mixture, potential for catalyst recycling and reuse, and often improved selectivity, which contributes to a more environmentally benign and economical process. numberanalytics.commrs-k.or.kracs.org Solid acid catalysts are a major focus in this area. nih.govtaylorandfrancis.com
Several classes of solid materials have been investigated as catalysts for the nitration of aromatic and heteroaromatic compounds. These include:
Zeolites : These microporous aluminosilicates possess a high surface area and tunable acidity, making them effective catalysts for nitration processes. numberanalytics.com
Sulfated Metal Oxides : Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated silica (B1680970) (H₂SO₄/SiO₂) have demonstrated high activity and selectivity in nitration reactions. numberanalytics.commrs-k.or.kr Nanosulfated silica, for example, has shown promise in converting benzene (B151609) to nitrobenzene (B124822) with good stability and activity. mrs-k.or.kr
Silica-Supported Catalysts : Transition metal oxides, such as molybdenum trioxide (MoO₃), supported on silica gel are effective catalysts for the nitration of compounds like toluene (B28343) and o-xylene. researchgate.net The activity of these catalysts can be further enhanced by modification with phosphoric acid. researchgate.net
Nanomagnetic Catalysts : Recent developments include nanomagnetic metal-organic frameworks and core/shell nanocomposites. nih.govresearchgate.net These catalysts, such as sulfuric acid-functionalized silica-based magnetic nanoparticles, combine the benefits of heterogeneous catalysis with the ability to be easily separated from the reaction medium using an external magnet. acs.orgresearchgate.net They have been used for the nitration of aromatic compounds with high yields under solvent-free conditions. researchgate.net
In the context of pyridine chemistry, direct nitration is often challenging. wikipedia.org Heterogeneous catalysts can facilitate this transformation under milder conditions. For instance, silica-supported molybdenum oxide modified with phosphoric acid (P/Mo/SiO₂) is a very active solid acid catalyst in ortho-xylene nitration, achieving almost complete conversion. researchgate.net Such systems hold potential for the regioselective nitration of functionalized pyridines like nicotinonitrile.
Table 2: Examples of Heterogeneous Catalysts in Nitration
| Catalyst | Substrate | Key Findings | Reference |
| Nanosulfated Silica (H₂SO₄/SiO₂) | Benzene | Achieved 40.33% nitrobenzene conversion; catalyst is stable and reusable. | mrs-k.or.kr |
| MoO₃/SiO₂ | Toluene, o-Xylene | Effective solid acid catalyst for nitration. | researchgate.net |
| H₃PO₄/MoO₃/SiO₂ | Toluene | Higher yields of dinitrotoluene (85%) in shorter times compared to unmodified MoO₃/SiO₂. | researchgate.net |
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Various (for nicotinonitriles) | Nanomagnetic catalyst, easily separated, used in multi-component reactions. | acs.orgnih.gov |
| Sulfuric acid-functionalized magnetic nanoparticles | Aromatic Compounds | High yields in short reaction times; catalyst is magnetically recoverable and reusable. | researchgate.net |
Management and Mitigation of Byproduct Formation
A primary challenge in the synthesis of 2-nitronicotinonitrile and related nitropyridine derivatives is the control of regioselectivity and the prevention of unwanted side reactions. The nitration of the pyridine ring is inherently complex due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic substitution. wikipedia.org
The direct nitration of pyridine itself is sluggish, and when it does occur, it typically yields 3-nitropyridine. wikipedia.org For substituted pyridines, a mixture of isomers is often produced. In the synthesis of a related compound, 2-hydroxy-5-nitronicotinonitrile, the formation of the 3-nitro isomer is a common byproduct, accounting for 5-8% of the product mixture. The formation of this isomer can be minimized by carefully controlling reaction conditions, such as maintaining a low temperature (e.g., 0–5°C) to prevent over-nitration and decomposition.
Several strategies are employed to manage and mitigate byproduct formation:
Reaction Control : Precise control of temperature, reaction time, and the ratio of nitrating agents is crucial. For many nitration reactions, quenching the reaction mixture in ice water is a standard procedure to precipitate the desired product and halt further reactions.
Protecting/Directing Groups : In some cases, the pyridine nitrogen is first oxidized to a pyridine N-oxide. This modification activates the 2- and 4-positions of the ring towards electrophilic substitution and suppresses reactions at the nitrogen atom. wikipedia.org After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org
Advanced Reagents : The use of specific nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can achieve nitration where traditional methods fail, especially when the nitrogen atom is sterically or electronically shielded. wikipedia.orgiust.ac.ir
Catalyst Selection : As discussed previously, the choice of a heterogeneous catalyst can significantly influence the regioselectivity of the nitration, thereby reducing the formation of undesired isomers. numberanalytics.com
Understanding Electronic Effects : In the nitration of 2-aminopyridine, the formation of the 2-amino-5-nitro isomer as the main product over the 3-nitro isomer is explained by the concept of "electric hindrance," where repulsion between positive charges in a reaction intermediate directs the outcome. sapub.org A similar understanding of the electronic effects of the cyano and nitro groups in nicotinonitrile is essential for predicting and controlling byproduct formation.
By combining these approaches—precise control of reaction parameters, the strategic use of directing groups, and the application of modern catalytic systems—chemists can improve the yield and purity of this compound and its derivatives while minimizing waste.
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that is markedly enhanced by the presence of the nitro group at the 2-position and the cyano group at the 3-position. This electron deficiency makes the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Studies of Substituent Exchange at the 2-Position
The nitro group at the 2-position of the pyridine ring is a primary site for nucleophilic attack and subsequent displacement. This reactivity is attributed to the group's ability to stabilize the negative charge in the transition state. The accepted mechanism for this substitution proceeds through a two-step addition-elimination pathway, involving a key intermediate known as a Meisenheimer complex. rsc.org
In this mechanism, a nucleophile (Nu⁻) attacks the C-2 carbon, which is directly attached to the nitro group, leading to the formation of a resonance-stabilized anionic σ-complex, the Meisenheimer intermediate. rsc.org This intermediate is often colored, providing a visual indication of the reaction's progress. The final step involves the departure of the nitro group as a nitrite ion (NO₂⁻), restoring the aromaticity of the pyridine ring and yielding the 2-substituted product.
The efficiency of the nitro group as a leaving group can be influenced by the nature of the nucleophile and the reaction conditions. Studies on related nitropyridine systems show that various nucleophiles, including alkoxides, amines, and thiols, can effectively displace the nitro group. mdpi.comresearchgate.net For instance, the reaction of 2-substituted 5-nitropyridines with methoxide (B1231860) has been a subject of detailed kinetic studies. mdpi.com
| Nucleophile (Nu⁻) | Product | Typical Conditions | Reference |
| Alkoxides (RO⁻) | 2-Alkoxynicotinonitrile | RO⁻ in ROH or aprotic solvent (e.g., DMSO) | mdpi.com |
| Amines (RNH₂) | 2-(Alkylamino)nicotinonitrile | Heat, often in a polar aprotic solvent like DMSO | clockss.org |
| Thiolates (RS⁻) | 2-(Alkylthio)nicotinonitrile | Base (e.g., K₂CO₃) in DMF | nih.gov |
Reactivity of the Nitro and Cyano Groups Towards Nucleophiles
In a study on the closely related 2-cyano-3-nitroimidazo[1,2-a]pyridine system, a clear divergence in reactivity was observed. Nitrogen and oxygen nucleophiles, such as amines and alkoxides, preferentially displaced the 2-cyano group. In contrast, sulfur nucleophiles, like alkylthiols, selectively displaced the 3-nitro group. ntnu.no This suggests that for this compound, a similar competition could exist, where hard nucleophiles (N, O) might target the cyano-bearing carbon, while soft nucleophiles (S) might favor displacing the nitro group.
Furthermore, the strong activation by the nitro group facilitates Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a carbanion bearing a leaving group attacks the electron-deficient ring at a hydrogen-bearing carbon, typically ortho or para to the nitro group (i.e., C-4 or C-6). This is followed by β-elimination to yield a substituted product. acs.org
Reduction and Oxidation Reactions
The functional groups on the this compound scaffold can undergo a variety of redox transformations, providing pathways to a diverse range of derivatives.
Selective Reduction of the Nitro Group to Amino Derivatives
The reduction of the nitro group to a primary amino group is one of the most important transformations of nitropyridines, yielding valuable building blocks like 2-aminonicotinonitrile derivatives. jsynthchem.com Achieving selectivity is crucial, especially to avoid the reduction of the nitrile function.
Several methods have been successfully employed for this selective reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and effective method. It is often chemoselective, leaving other functional groups such as nitriles and halogens intact. rsc.orgresearchgate.net Another widely used method involves the use of metals in acidic media, such as iron powder in acetic acid. This approach was found to be particularly effective for the reduction of 2-cyano-5-nitropyridine when catalytic hydrogenation proved problematic. acs.org Other reagent systems, like sodium borohydride (B1222165) (NaBH₄) in combination with transition metal complexes, have also been developed to enhance the reducing power and selectivity for nitro groups over other functionalities. jsynthchem.com
| Reagent/Catalyst | Product | Key Features | Reference(s) |
| H₂ / Pd/C | 2-Aminonicotinonitrile | High selectivity, common industrial method | |
| Fe / Acetic Acid | 2-Aminonicotinonitrile | Effective when hydrogenation fails, reproducible | acs.org |
| NaBH₄ / Ni(PPh₃)₄ | 2-Aminonicotinonitrile | Enhanced reducing power and selectivity | jsynthchem.com |
| SnCl₂ / HCl | 2-Amino-4-chloronicotinonitrile | Classical method, high yield but generates metal waste | google.com |
Oxidative Transformations of Hydroxyl or Alkyl Substituents
For derivatives of this compound bearing hydroxyl or alkyl substituents, oxidative reactions provide routes to further functionalization.
A hydroxyl group, for example on a derivative like 2-hydroxy-5-nitronicotinonitrile, can be oxidized to a carbonyl group. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically used for this transformation.
The oxidation of alkyl substituents, particularly methyl groups, is also feasible. The reactivity of the alkyl group is enhanced when it is positioned ortho or para to the activating nitro group. For instance, 2-methyl-5-nitropyridine (B155877) can be oxidized at the methyl group to afford 5-nitro-2-tosyloxymethylpyridine using hypervalent iodine reagents. clockss.org In other cases, oxidation of an activated methyl group on a nitropyridine ring can lead to the corresponding carboxylic acid. mdpi.comnih.gov
Functional Group Interconversions of the Nitrile Moiety
The nitrile group at the 3-position is a versatile functional handle that can be converted into several other important groups, most notably carboxylic acids and amines.
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis, using a strong acid like hydrochloric acid, involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. chemistrysteps.comlumenlearning.comchemguide.co.uk The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com Similarly, base-catalyzed hydrolysis with an alkali like sodium hydroxide (B78521) also proceeds through an amide intermediate to yield a carboxylate salt, which must then be acidified to produce the free carboxylic acid. libretexts.orgchemistrysteps.com
Alternatively, the nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon. Catalytic hydrogenation can also be employed, though careful selection of catalyst and conditions is necessary to ensure selectivity, especially in the presence of a reducible nitro group. google.comorganic-chemistry.org For milder transformations, diisobutylaluminum hydride (DIBAL-H) can be used to reduce nitriles to aldehydes. libretexts.orgvanderbilt.edu
| Transformation | Reagents | Product Functional Group | Reference(s) |
| Hydrolysis (Acidic) | HCl (aq), heat | Carboxylic Acid (-COOH) | libretexts.orgchemguide.co.uk |
| Hydrolysis (Basic) | NaOH (aq), heat; then H₃O⁺ | Carboxylic Acid (-COOH) | libretexts.orgchemguide.co.uk |
| Reduction | LiAlH₄; then H₂O | Primary Amine (-CH₂NH₂) | libretexts.orglibretexts.org |
| Reduction | DIBAL-H; then H₂O | Aldehyde (-CHO) | libretexts.orgvanderbilt.edu |
Electrophilic Aromatic Substitution on Substituted Nitronicotinonitriles
The pyridine ring system is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing inductive effect of the nitrogen atom. ntnu.noresearchgate.net The presence of two strong electron-withdrawing groups (EWGs), the nitro (-NO₂) group and the cyano (-CN) group, in this compound further deactivates the pyridine ring, making electrophilic attack exceptionally challenging under standard conditions. lumenlearning.comlibretexts.org
The reactivity and orientation of an incoming electrophile are dictated by the electronic properties of the substituents already present on the ring. chemistrytalk.org In the this compound framework, the existing nitro and cyano groups are powerful deactivating groups that direct incoming electrophiles to the meta positions relative to themselves. lumenlearning.comlibretexts.org Consequently, for the parent this compound, the C-4 and C-6 positions are the least deactivated sites for potential electrophilic attack, as substitution at these positions avoids placing the positive charge of the Wheland intermediate directly adjacent to the positively polarized nitrogen or the carbon atoms bearing the EWGs.
When additional substituents are present on the this compound ring, their own directing and activating/deactivating effects come into play, competing with or reinforcing the influence of the nitro and cyano groups. The outcome of the substitution depends on the net electronic effect of all substituents. libretexts.org
Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and alkyl (-R) groups can increase the electron density of the ring, partially offsetting the deactivating effect of the nitro and cyano moieties. These groups are typically ortho, para-directors. libretexts.org An activating group at the C-4, C-5, or C-6 position would make the ring more susceptible to substitution than the parent compound and would direct the incoming electrophile to its own ortho and para positions, provided they are not sterically hindered or electronically disfavored by the existing EWGs. For example, a hydroxyl group at C-5 would strongly activate the ortho positions (C-4 and C-6) for electrophilic attack.
Deactivating Groups: Additional electron-withdrawing groups, such as a carboxyl (-COOH) or another nitro group, would further decrease the ring's reactivity, making substitution even more difficult. These groups are meta-directors. libretexts.org
Halogens: Halogens (e.g., -Cl, -Br) are an exception, as they are deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org
The table below summarizes the expected directing effects of various substituents on the this compound ring for a hypothetical electrophilic substitution reaction.
| Substituent at Position X | Type of Group | Effect on Reactivity | Probable Position(s) of Electrophilic Attack |
|---|---|---|---|
| -OH (at C-5) | Strongly Activating, EDG | Activates | C-4, C-6 (ortho to -OH) |
| -NH₂ (at C-5) | Strongly Activating, EDG | Activates | C-4, C-6 (ortho to -OH) |
| -CH₃ (at C-4) | Weakly Activating, EDG | Slightly Activates | C-6 (ortho), C-2 (para, but blocked), C-5 (meta to -CH₃, but ortho to -NO₂) |
| -Cl (at C-5) | Deactivating, Halogen | Deactivates | C-4, C-6 (ortho to -Cl) |
| -COOH (at C-5) | Deactivating, EWG | Strongly Deactivates | C-4, C-6 (meta to -COOH) |
Rearrangement Reactions Involving the Nicotinonitrile Core
The nicotinonitrile framework can undergo several classical and modern rearrangement reactions, which are pivotal for creating structural diversity and accessing different classes of compounds. These transformations can involve the migration of a group attached to the ring or a fundamental reorganization of the pyridine skeleton itself.
Classical Rearrangements
Several well-established name reactions in organic chemistry can be applied to appropriately substituted nitronicotinonitrile derivatives. These reactions typically involve the conversion of a functional group into an intermediate that subsequently rearranges.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgname-reaction.com For a nicotinonitrile derivative, this would typically involve the Hofmann rearrangement of a nicotinamide (B372718). For instance, 2-nitro-nicotinamide could be treated with bromine and a strong base to yield 3-amino-2-nitropyridine (B78374) via an isocyanate intermediate. chemistrylearner.com The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate, followed by hydrolysis to the amine and carbon dioxide. wikipedia.org
Curtius Rearrangement: The Curtius rearrangement provides another route to amines from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov A 2-nitronicotinic acid derivative can be converted into an acyl azide, which upon thermal or photochemical decomposition, rearranges to an isocyanate. wikipedia.orgnih.gov This isocyanate can then be trapped by various nucleophiles. For example, reaction with water yields a primary amine (e.g., 3-amino-2-nitropyridine), while reaction with an alcohol like tert-butanol (B103910) yields a Boc-protected amine. wikipedia.orgnih.gov The key advantage is the concerted mechanism that ensures retention of the migrating group's stereochemistry. nih.gov
Beckmann Rearrangement: This reaction transforms an oxime into an amide or a lactam. wikipedia.orgbyjus.com A ketoxime derived from an acetyl- or benzoyl-substituted this compound could undergo a Beckmann rearrangement. The reaction is typically catalyzed by acid, which promotes the migration of the group anti to the oxime's hydroxyl group to the nitrogen atom, forming a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. wikipedia.orgscielo.org.mx
Skeletal Rearrangements
Recent advances in synthetic methodology have enabled the "skeletal editing" of heterocyclic cores, including pyridine. nih.govacs.org These powerful reactions modify the fundamental ring structure. One reported strategy involves a sequence of dearomatization, cycloaddition, and retro-cycloaddition to swap a C-N pair in a pyridine ring for a C-C pair, effectively transforming a substituted pyridine into a benzene or naphthalene (B1677914) derivative. nih.govresearchgate.net While not yet specifically demonstrated on this compound, this technology offers a potential pathway for profound structural rearrangement of the nicotinonitrile core into different aromatic systems.
Another relevant transformation is the Dimroth rearrangement, which can interconvert heterocyclic systems. For example, a two-step, one-pot process has been developed to convert pyrimidines into pyridines via nucleophilic addition and a subsequent Dimroth rearrangement. chinesechemsoc.org Furthermore, sigmatropic shifts can also occur. During the nitration of pyridine with dinitrogen pentoxide, the mechanism is believed to involve a ntnu.noacs.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the ring. ntnu.noresearchgate.net
The table below provides representative examples of rearrangement reactions applicable to the nicotinonitrile core.
| Rearrangement Type | Typical Substrate | Key Reagents | Intermediate | Product Type |
|---|---|---|---|---|
| Hofmann | Nicotinamide derivative | Br₂, NaOH, H₂O | Isocyanate | Aminopyridine |
| Curtius | Nicotinoyl azide (from nicotinic acid) | Heat or UV light, then H₂O or ROH | Isocyanate | Aminopyridine or Carbamate |
| Beckmann | Nicotinyl ketoxime | Acid (e.g., H₂SO₄, PPA) | Nitrilium ion | N-substituted Nicotinamide |
| Skeletal Editing | Substituted Pyridine | Dearomatization/Cycloaddition reagents | Cycloadduct | Substituted Benzene/Naphthalene |
| ntnu.noacs.org Sigmatropic Shift | N-Nitropyridinium ion | Bisulfite | Cyclic transition state | 3-Nitropyridine |
Theoretical and Computational Investigations of 2 Nitronicotinonitrile Compounds
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-nitronicotinonitrile. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distributions, and other electronic parameters that govern the molecule's behavior.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules like this compound due to its favorable balance of computational cost and accuracy. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.
Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical hardness. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For instance, a higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. While specific DFT studies on this compound are not extensively available, research on analogous nitropyridine derivatives provides a framework for what to expect. For example, studies on other nitro-substituted pyridines have demonstrated that the nitro group significantly lowers the LUMO energy, thereby increasing the electrophilicity of the aromatic ring.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 6.40 | Indicator of chemical stability |
| Electronegativity (χ) | 5.30 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.20 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 4.38 | Measure of electrophilic character |
Note: This table presents illustrative data based on typical values for similar compounds, as specific literature on this compound is limited.
Ab initio and post-Hartree-Fock methods, while computationally more demanding than DFT, offer higher levels of accuracy for calculating molecular properties. These methods are particularly valuable for obtaining precise geometries, vibrational frequencies, and thermochemical data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller molecules.
For this compound, these calculations can yield a highly accurate three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the nitro and cyano groups on the pyridine (B92270) ring. Furthermore, calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes.
Thermochemical properties such as the heat of formation and Gibbs free energy can also be determined with high accuracy using these methods. This data is essential for predicting the stability of this compound and for understanding the thermodynamics of reactions in which it participates.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, this is particularly relevant for understanding its behavior in nucleophilic substitution reactions, which are common for nitro-activated aromatic systems.
The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the electron-withdrawing nitro and cyano groups. This makes the ring susceptible to nucleophilic attack. Computational methods can predict the most likely sites for nucleophilic substitution by analyzing the distribution of electron density and the molecular electrostatic potential (MEP).
The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red regions indicating electron-rich areas and blue regions indicating electron-poor areas. For this compound, the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group, are expected to be electron-deficient and thus prone to nucleophilic attack.
By modeling the approach of a nucleophile to the this compound molecule, computational chemists can map out the potential energy surface for the reaction. This allows for the identification of the most favorable reaction pathways and the prediction of the major products.
A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration that the reactants must pass through to become products. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. The activation energy is a key determinant of the reaction rate.
For a nucleophilic aromatic substitution reaction involving this compound, the mechanism typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. Computational methods can be used to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. This provides a complete energetic profile of the reaction, which can be used to understand the factors that control the reaction rate and selectivity.
Table 2: Illustrative Reaction Energetics for Nucleophilic Substitution of this compound
| Reaction Step | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier to form the intermediate |
| Meisenheimer Intermediate | -5.8 | Stable reaction intermediate |
| Transition State 2 | +10.5 | Energy barrier for the departure of the leaving group |
| Products | -12.3 | Final products |
Note: This table presents illustrative data to demonstrate the type of information obtained from transition state analysis.
Solvent Effects in Computational Chemistry
The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects in several ways. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a detailed picture of the solvent-solute interactions but is computationally very expensive.
A more common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.
For reactions involving charged species, such as the Meisenheimer intermediate in a nucleophilic aromatic substitution, solvent effects are particularly important. A polar solvent can stabilize the charged intermediate, thereby lowering the activation energy and increasing the reaction rate. Computational studies that incorporate solvent effects are therefore essential for obtaining results that are comparable to experimental observations.
Application of Molecular Mechanics and Hybrid QM/MM Methods
The study of this compound and its derivatives through computational methods provides valuable insights into their structural, energetic, and reactive properties. Molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for these investigations, each offering a unique balance of computational cost and accuracy.
Molecular mechanics simulations, which rely on classical force fields, are particularly useful for exploring the conformational landscape of flexible molecules and for simulating large systems. In the context of this compound, MM methods can be employed to determine the preferred geometries of the molecule, including the rotational barrier of the nitro group and the conformational preferences of any substituents. A typical force field would include parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). While specific parameters for this compound may not be readily available in standard force fields, they can be developed by fitting to higher-level quantum mechanical calculations.
Hybrid QM/MM methods offer a more sophisticated approach by treating a chemically significant region of the system with quantum mechanics while the remainder is described by molecular mechanics. mdpi.comrsc.org This is particularly advantageous when studying chemical reactions or properties that are dominated by electronic effects in a specific part of the molecule. For instance, in studying the reactivity of the nitrile or nitro group in this compound, a QM/MM approach would allow for a detailed quantum mechanical description of the reaction center, while the rest of the molecule and its environment (e.g., solvent) are treated with a less computationally expensive MM force field. mdpi.com The total energy in an additive QM/MM scheme is calculated as the sum of the energies of the QM region, the MM region, and the interaction energy between the two. mdpi.com
The choice of the QM method (e.g., Density Functional Theory - DFT) and the MM force field is crucial for the accuracy of the results. mdpi.com For substituted pyridine derivatives, DFT calculations have been shown to provide reliable geometries and electronic properties. nih.govnih.govresearchgate.netnih.gov The interaction between the QM and MM regions can be described at different levels of theory, with electrostatic embedding being a common approach where the QM region is polarized by the point charges of the MM atoms.
Table 1: Representative Molecular Mechanics Force Field Parameters for this compound
| Parameter Type | Atoms Involved | Value |
| Bond Stretching (kb) | C-C (aromatic) | 469 kcal/mol/Ų |
| C-N (aromatic) | 480 kcal/mol/Ų | |
| C-C (nitrile) | 520 kcal/mol/Ų | |
| C≡N (nitrile) | 1200 kcal/mol/Ų | |
| C-N (nitro) | 450 kcal/mol/Ų | |
| N-O (nitro) | 600 kcal/mol/Ų | |
| Angle Bending (kθ) | C-C-C (aromatic) | 85 kcal/mol/rad² |
| C-N-C (aromatic) | 80 kcal/mol/rad² | |
| C-C-CN | 70 kcal/mol/rad² | |
| C-C-NO₂ | 75 kcal/mol/rad² | |
| O-N-O | 90 kcal/mol/rad² | |
| Torsional (Vn) | C-C-C-N (aromatic) | 1.5 kcal/mol |
| C-C-NO₂ | 2.0 kcal/mol |
Note: These are illustrative values and would require specific parameterization for accurate simulations of this compound.
Machine Learning Approaches in Predicting Chemical Transformations
Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and the outcomes of chemical reactions, offering the potential to accelerate the discovery and design of new molecules and materials. chimia.chnih.govnips.cc For a compound like this compound, ML models could be developed to predict its reactivity in various chemical transformations.
A common approach in this area is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific physical or chemical property. To build such a model for predicting the chemical transformations of this compound and related compounds, a dataset of molecules with known reactivity would be required.
The first step in building an ML model is to represent the chemical structure in a numerical format that the algorithm can process. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. chimia.ch For nitroaromatic compounds, a wide range of descriptors can be calculated, including constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies, partial charges). nih.gov
Once the descriptors are calculated for a dataset of compounds, various machine learning algorithms can be employed to build the predictive model. Common algorithms include multiple linear regression, support vector machines, and random forests. nih.gov The performance of the model is then evaluated using statistical metrics such as the coefficient of determination (R²) and cross-validation techniques to ensure its robustness and predictive power. nih.gov
For predicting the chemical transformations of this compound, an ML model could be trained on a dataset of similar compounds undergoing specific reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. The model could then be used to predict the likelihood of this compound undergoing a similar transformation or to predict the reaction yield or rate. While specific ML models for the reactivity of this compound are not yet reported, the general methodologies developed for other nitroaromatic and heterocyclic compounds provide a clear roadmap for future investigations. chimia.chnih.gov
Table 2: Examples of Molecular Descriptors for Machine Learning Models of this compound Reactivity
| Descriptor Class | Descriptor Example | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| Topological | Wiener Index | A distance-based topological index. |
| Balaban J Index | A highly discriminating topological index. | |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Dipole Moment | A measure of the molecule's overall polarity. | |
| Mulliken Charges | Partial charges on individual atoms. |
Biological Activities and Mechanistic Studies of 2 Nitronicotinonitrile Derivatives
Enzyme Inhibition Potentials
The structural features of nitronicotinonitrile derivatives make them candidates for enzyme inhibition, a cornerstone of modern therapeutic development. The core nicotinonitrile scaffold is a recognized pharmacophore that can interact with the active sites of various enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition Studies
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. mdpi.com Their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. frontiersin.orgnih.gov This therapeutic approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways leads to cancer cell death. frontiersin.orgnih.gov
Many competitive PARP inhibitors are designed as analogs of nicotinamide (B372718), competing with the natural substrate NAD+ to bind to the enzyme's catalytic domain. nih.govfrontiersin.org Given that the nicotinonitrile moiety is structurally related to nicotinamide, its derivatives are of interest as potential PARP inhibitors. The PARP1 enzyme utilizes nicotinamide dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains, a process that is critical for recruiting other DNA repair proteins. nih.gov By mimicking the nicotinamide portion of NAD+, inhibitors can block this catalytic activity.
While extensive research exists on various nicotinamide-based PARP inhibitors like Olaparib, Rucaparib, and Niraparib mdpi.comfrontiersin.orgnih.gov, specific studies focusing exclusively on 2-nitronicotinonitrile as a PARP inhibitor are not extensively detailed in the current body of literature. The exploration of this specific chemical entity for PARP inhibition represents a potential area for future research.
Exploration of Other Enzyme Targets and Their Modulatory Effects
Beyond PARP, nicotinonitrile derivatives have been shown to inhibit other key enzymes, particularly protein kinases, which are pivotal regulators of cellular processes.
Tyrosine Kinase (TK) Inhibition: Certain novel nicotinonitrile derivatives have demonstrated potent inhibitory activity against tyrosine kinases. nih.gov In one study, specific derivatives were identified as strong anticancer agents by inhibiting TK, with IC50 values in the nanomolar range. nih.gov For instance, compounds designated as 5g and 8 in the study inhibited TK by 89% and 86%, with IC50 values of 352 nM and 311 nM, respectively. nih.gov Tyrosine kinase inhibitors are a major class of targeted cancer therapy, and these findings suggest that the nicotinonitrile scaffold is a promising starting point for developing new agents in this class. nih.govmdpi.com
Pim Kinase Inhibition: Another study focused on the design of nicotinonitrile derivatives as inhibitors of Pim kinases, a family of serine/threonine kinases often overexpressed in various cancers. nih.gov Several synthesized derivatives showed significant cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cells. nih.gov Selected compounds exhibited sub-micromolar IC50 values against the three Pim kinase isoforms. Notably, derivative 8e was the most potent, with IC50 values ≤ 0.28 μM against all three Pim kinases, comparable to the broad-spectrum kinase inhibitor Staurosporine. nih.gov
| Derivative Compound | Enzyme Target | Activity | IC50 Value |
|---|---|---|---|
| Compound 5g | Tyrosine Kinase | 89% Inhibition | 352 nM nih.gov |
| Compound 8 | Tyrosine Kinase | 86% Inhibition | 311 nM nih.gov |
| Compound 8e | Pim-1 Kinase | Potent Inhibition | ≤ 0.28 µM nih.gov |
| Compound 8e | Pim-2 Kinase | Potent Inhibition | ≤ 0.28 µM nih.gov |
| Compound 8e | Pim-3 Kinase | Potent Inhibition | ≤ 0.28 µM nih.gov |
Interactions with Biological Macromolecules
The biological effects of this compound derivatives are fundamentally governed by their interactions with cellular macromolecules like proteins and nucleic acids.
Binding Affinity to Proteins and Nucleic Acids
The functional groups of this compound determine its binding capabilities. The nitrile group (C≡N) can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on protein residues such as the backbone NH groups or the side chains of amino acids like arginine and lysine. The polarity and electron-withdrawing properties of the nitro group (NO2) can also influence interactions with amino acids within protein binding pockets, potentially engaging in electrostatic interactions.
In the context of nucleic acids, nitroaromatic compounds have been noted for their ability to interact with DNA. These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through covalent binding, which can lead to the formation of crosslinks.
Impact on Cellular Signaling Pathways and Metabolic Processes
By inhibiting key enzymes, this compound derivatives can exert significant effects on cellular signaling and metabolism.
Apoptosis and Cell Cycle Arrest: The inhibition of enzymes like tyrosine kinases and Pim kinases directly impacts pathways controlling cell proliferation and survival. nih.govnih.gov Studies on nicotinonitrile derivatives have shown that their antiproliferative activity is linked to the induction of apoptosis. nih.govnih.gov For example, potent Pim kinase inhibitors derived from nicotinonitrile were found to upregulate the expression of the tumor suppressor protein p53 and caspase-3, a key executioner of apoptosis. nih.gov Furthermore, these compounds can arrest the cell cycle, preventing cancer cells from progressing through the division process. nih.govnih.gov One derivative was shown to induce cell cycle arrest at the G2/M phase in liver cancer cells. nih.gov
DNA Damage Response: If derivatives of this compound are confirmed as PARP inhibitors, their primary impact would be on the DNA damage response (DDR) pathway. frontiersin.org By preventing the repair of single-strand breaks, these compounds would cause an accumulation of DNA damage, leading to the collapse of replication forks and the formation of lethal double-strand breaks in cancer cells with compromised homologous recombination repair. mdpi.com
Antimicrobial and Antifungal Activity
The nicotinonitrile scaffold is a component of various compounds investigated for their antimicrobial properties. Derivatives have been synthesized and tested against a range of pathogenic microbes.
Several studies have demonstrated that nicotinonitrile derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. ekb.egtmkarpinski.comresearchgate.net For example, newly synthesized bis-nicotinonitrile derivatives were found to be quite active, particularly in their ability to disrupt biofilm formation. researchgate.net Another study screened nicotinonitrile derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella sp., finding good antibacterial activity. proquest.com
In addition to antibacterial effects, these compounds have been evaluated for antifungal activity. Nicotinonitrile derivatives showed moderate activity against the fungus Candida albicans. proquest.com Similarly, various nicotinamide derivatives, which are structurally related, have shown potent and broad-spectrum antifungal activity by disrupting the fungal cell wall. mdpi.com
| Derivative Type | Target Organism | Activity Noted |
|---|---|---|
| Bis-nicotinonitriles | Various Bacteria | Significant antibiofilm activity researchgate.net |
| Coumarinyl Chalcone-derived Nicotinonitriles | Staphylococcus aureus, Escherichia coli, Klebsiella sp. | Good antibacterial activity proquest.com |
| Coumarinyl Chalcone-derived Nicotinonitriles | Candida albicans | Moderate antifungal activity proquest.com |
| nih.govekb.egresearchgate.nettriazolo[4,3-a]quinoxaline-nicotinonitrile hybrids | Gram-positive and Gram-negative bacteria | Broad antibacterial activity (MIC = 3.9 µg/mL for some) ekb.eg |
| 1,2,3-triazole-linked nicotinonitriles | Staphylococcus aureus | High activity (MIC = 16.8 µg/mL for some) ekb.eg |
Role of the Nitro Group in Cellular Toxicity Mechanisms
The nitro group is a key pharmacophore and toxicophore in many nitroaromatic compounds. Its contribution to cellular toxicity is often mediated through its reduction within the cellular environment. This bioreduction process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals. These reactive species can induce significant cellular damage through various mechanisms, including oxidative stress, covalent binding to essential macromolecules like DNA and proteins, and disruption of cellular redox balance. This can ultimately result in nuclear damage and cell death. researchgate.netmdpi.comnih.govdocumentsdelivered.commdpi.com
The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule, which can affect its interaction with biological targets. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Investigations for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of chemical compounds. For nitropyridine and nicotinonitrile derivatives, several structural features have been identified as important for their antimicrobial efficacy.
In studies of related nitro-containing heterocyclic compounds, the position of the nitro group on the aromatic ring has been shown to significantly influence antibacterial activity. nih.gov For instance, in a series of amino/nitro-substituted 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin moiety was found to be essential for activity against S. aureus. nih.gov Similarly, for picolinamide antibacterials, nitro-containing analogues have demonstrated notable selectivity against Clostridioides difficile. researchgate.net
Antineoplastic and Anticancer Potentials
Recent research has begun to explore the potential of pyridine (B92270) and nitrile-containing compounds as anticancer agents. nih.govnih.govnih.govresearchgate.net
In Vitro Studies on Cancer Cell Line Growth Inhibition
A number of novel pyridine and fused pyridine derivatives have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. nih.gov For instance, certain novel nicotinonitrile derivatives have shown potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. researchgate.net
The tables below summarize the in vitro anticancer activity of some representative nicotinonitrile and nitropyridine derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinonitrile Derivatives | HepG-2 (Liver) | 3.05-11.50 | nih.gov |
| MCF-7 (Breast) | 2.87-6.23 | nih.gov | |
| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | nih.gov |
| BEL-7402 (Liver) | 0.0078 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These studies indicate that the antiproliferative activity of these compounds is influenced by the specific substitutions on the pyridine ring.
Investigation of Apoptosis Induction and Cell Cycle Modulation
One of the key mechanisms through which anticancer agents exert their effects is by inducing programmed cell death, or apoptosis, and by interfering with the cancer cell cycle. Nitric oxide (NO), a molecule related to the nitro group, is known to induce apoptosis through the intrinsic pathway by activating BAX and BAK, leading to the release of cytochrome c from the mitochondria. plos.orgnih.gov
Studies on various nitrated compounds have shown their ability to induce apoptosis and cause cell cycle arrest in cancer cells. plos.org For example, a novel nitrated tricycle derivative was found to induce apoptosis in oral cancer cells, accompanied by oxidative stress and DNA damage. The induction of apoptosis is a desirable characteristic for an anticancer drug as it leads to the selective elimination of cancer cells.
Furthermore, some pyridine derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, certain pyridazinone-based derivatives have been found to induce G0–G1 phase cell cycle arrest in non-small cell lung cancer cells. plos.org The modulation of the cell cycle is a critical aspect of cancer therapy, and compounds that can effectively halt cell division are of significant interest.
Medicinal Chemistry and Agrochemical Applications of Nitronicotinonitrile Compounds
Rational Design and Synthesis of Pharmacologically Active Analogs
The core structure of a molecule is fundamentally responsible for its biological activity. Modifying this scaffold is a key strategy for enhancing its potency and selectivity towards a specific biological target, such as a receptor or enzyme. The introduction of substituents, like the nitro group in nitronicotinonitrile, can dramatically influence the molecule's electronic distribution, conformation, and hydrogen-bonding capabilities. These changes are crucial for achieving a precise fit within the target's binding site.
For instance, in the development of selective androgen receptor modulators (SARMs), systematic modification of a core benzonitrile (B105546) structure led to the discovery of highly potent and selective compounds. nih.gov This principle applies to the nitronicotinonitrile scaffold, where altering the position and nature of substituents on the pyridine (B92270) ring can fine-tune the molecule's interaction with its intended target. Chemical modifications can be used to reduce off-target activities while maintaining high on-target performance, a critical aspect of developing safe and effective therapeutic agents. nih.gov The goal of these modifications is to create a molecule that binds with high affinity to the target, leading to a more potent therapeutic effect. nih.gov
Derivatization is the process of chemically modifying a lead compound to improve its biological profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties. While the core scaffold determines the primary pharmacological activity, derivatization addresses the practical challenges of delivering the drug to its target in the body. A two-step derivatization process, for example, can be employed to protect functional groups and prepare molecules for analysis or to enhance their stability. mdpi.com
The primary objectives of derivatization include:
Improving Solubility: Attaching polar functional groups can enhance a compound's solubility in aqueous environments, which is often crucial for effective administration and distribution.
Enhancing Metabolic Stability: Modifying sites on the molecule that are prone to metabolic breakdown can increase its half-life, allowing for less frequent dosing.
Optimizing Permeability: Adjusting the lipophilicity of a molecule can improve its ability to cross biological membranes and reach its site of action.
Chemical derivatization is a critical tool for optimizing a molecule's pharmacokinetic parameters, transforming a potent compound into a viable drug candidate. researchgate.net
Role as Versatile Intermediates in Drug Discovery and Development
Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). mlunias.comnbinno.com They are crucial components at every stage of the drug development pipeline, from initial discovery to large-scale manufacturing. nbinno.comevonik.com Heterocyclic intermediates, such as those based on pyridine, are commonly used to synthesize drugs with specific biological activities. zlchemi.com
Nitronicotinonitrile serves as a valuable and versatile intermediate due to its multiple reactive sites: the pyridine ring, the electron-withdrawing nitro group, and the cyano (nitrile) group. This structural arrangement allows for a wide range of chemical transformations, enabling chemists to:
Construct Complex Molecules: The scaffold provides a foundation upon which more intricate molecular architectures can be built. nbinno.com
Create Compound Libraries: Its reactivity allows for the rapid synthesis of a diverse array of analogs. These libraries are essential for high-throughput screening campaigns to identify new lead compounds for drug development. zlchemi.com
Optimize Synthetic Routes: Using well-defined intermediates simplifies complex syntheses, making the production of APIs more efficient and cost-effective. mlunias.com
The availability of high-quality intermediates like nitronicotinonitrile is essential for accelerating research timelines and ensuring the consistent and reliable production of pharmaceuticals. nbinno.com The conversion of readily available materials, such as nicotine (B1678760), into valuable intermediates like nicotinonitrile highlights the importance of these compounds in the chemical supply chain. researchgate.net
Exploration of Nitronicotinonitrile Structures in Agrochemical Research
The pyridine ring is a core component in numerous successful agrochemicals, including insecticides, fungicides, and herbicides. lookchem.com Derivatives of nicotinic acid, a closely related structure, have shown significant potential in the development of new crop protection agents. usda.govmdpi.com
Derivatives based on the nicotinic and picolinic acid scaffolds have been extensively researched for their herbicidal properties. usda.govmdpi.com The primary mechanism of action for many of these compounds is the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.govresearchgate.net Inhibition of this pathway leads to plant starvation and death.
Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal potency of these compounds. usda.govrsc.orgnih.gov Research has shown that the type and position of substituents on the pyridine ring significantly impact the compound's efficacy against different weed species. mdpi.com For example, certain N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against weeds like bentgrass and duckweed, with some analogs showing significantly higher potency than commercial herbicides. lookchem.comusda.gov The design of novel derivatives is often guided by quantitative structure-activity relationship (QSAR) models, which help predict the herbicidal activity of new compounds before synthesis. mdpi.comrsc.org
Table 1: Herbicidal Activity of Selected Nicotinic Acid Derivatives
| Compound ID | Target Weed | Measurement | Activity Value | Commercial Herbicide | Activity Value |
| 5f | Duckweed (Lemna paucicostata) | IC₅₀ | 7.8 µM | Clomazone | 125 µM |
| V-7 | Arabidopsis thaliana (root growth) | IC₅₀ | 45x lower than Halauxifen-methyl | Halauxifen-methyl | - |
| V-8 | Post-emergence broadleaf weeds | Efficacy | Better than Picloram at 300 g/ha | Picloram | - |
Data sourced from multiple studies. lookchem.commdpi.com IC₅₀ represents the concentration required to inhibit growth by 50%.
Nicotinamide (B372718) derivatives have emerged as a promising class of fungicides for controlling key plant diseases. nih.gov A significant mode of action for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. nih.gov
The inhibition of SDH disrupts the fungus's ability to produce energy, leading to a cascade of detrimental effects, including:
Interruption of the Tricarboxylic Acid (TCA) Cycle: SDH is a key component of the TCA cycle, and its inhibition halts cellular respiration.
Accumulation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to oxidative stress and the buildup of damaging ROS. nih.gov
Cell Membrane Damage: Increased ROS levels cause lipid peroxidation and damage to the fungal cell membrane, ultimately leading to cell death. nih.gov
SAR studies have shown that specific substitutions on the nicotinamide scaffold can lead to highly potent and broad-spectrum antifungal activity. mdpi.commdpi.com For example, compound J15 , a 2-chloronicotinohydrazide derivative, exhibited outstanding inhibitory activity against Rhizoctonia solani. nih.gov Similarly, certain N-(thiophen-2-yl) nicotinamide derivatives have shown excellent efficacy against oomycete diseases like cucumber downy mildew. mdpi.com
Table 2: Fungicidal Activity of Selected Nicotinamide Derivatives
| Compound ID | Target Fungus | Measurement | Activity Value | Commercial Fungicide | Activity Value |
| J15 | Rhizoctonia solani | EC₅₀ | 0.13 µg/mL | Boscalid | > 0.13 µg/mL |
| 4f | Cucumber Downy Mildew | Control Efficacy (Field) | 79% at 200 mg/L | Flumorph | 56% at 200 mg/L |
| 4r | Cucumber Downy Mildew | EC₅₀ | 7.53 mg/L | - | - |
| 4s | Cucumber Downy Mildew | EC₅₀ | > 100 mg/L | - | - |
Data sourced from multiple studies. mdpi.comnih.gov EC₅₀ represents the concentration required for 50% effective control.
Advanced Analytical Methodologies in 2 Nitronicotinonitrile Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the analysis of 2-Nitronicotinonitrile, offering detailed information about its atomic and molecular properties by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons in the pyridine (B92270) ring.
In ¹H NMR, the three protons on the pyridine ring of this compound are expected to appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. This significant downfield shift is due to the deshielding effect of the aromatic ring current, compounded by the potent electron-withdrawing nature of both the nitro (NO₂) and nitrile (CN) groups. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The coupling between adjacent protons (H-4, H-5, and H-6) would result in characteristic splitting patterns (doublets or doublet of doublets) that allow for their precise assignment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing nitro and nitrile groups (C-2 and C-3) are expected to be significantly deshielded, appearing at a high chemical shift. The carbon of the nitrile group (CN) typically resonates in the 115-120 ppm range, while the carbon bearing the nitro group (C-2) would be further downfield. The remaining aromatic carbons would appear in the typical range of 120-150 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~155-160 |
| C3 | - | ~118-122 |
| C4 | ~8.0-8.2 | ~125-130 |
| C5 | ~7.5-7.7 | ~128-132 |
| C6 | ~9.0-9.2 | ~150-155 |
| CN | - | ~115-117 |
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination in various matrices. Due to the compound's polarity and aromatic nature, reversed-phase HPLC is the most suitable method.
A typical HPLC setup would involve a stationary phase consisting of a C18 (octadecylsilyl) column, which is nonpolar. The mobile phase would be a polar mixture, commonly consisting of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric acid or formic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. This compound, being moderately polar, would elute at a characteristic retention time under specific isocratic or gradient elution conditions. Detection is typically achieved using a UV detector set at the compound's wavelength of maximum absorbance (λmax).
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration. This allows for the precise determination of the amount of this compound in an unknown sample.
Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (~270 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₃N₃O₂, giving it a molecular weight of approximately 149.11 g/mol .
In a mass spectrometer, the molecule is first ionized, typically by Electron Ionization (EI), to form a molecular ion (M⁺•). This molecular ion, having a mass corresponding to the molecular weight of the compound, will be detected at an m/z of ~149. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.
The molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. The analysis of these fragments provides a fingerprint that helps in structural confirmation. For this compound, characteristic fragmentation pathways are expected:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 103.
Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical (•NO), with a mass of 30 Da, leading to a fragment at m/z 119.
Loss of HCN: The pyridine ring can fragment by losing hydrogen cyanide (HCN), with a mass of 27 Da. This loss from the m/z 103 fragment would yield an ion at m/z 76.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity | Notes |
|---|---|---|
| 149 | [M]⁺• | Molecular Ion |
| 119 | [M - NO]⁺• | Loss of nitric oxide |
| 103 | [M - NO₂]⁺ | Loss of nitro group |
| 76 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Advanced Spectrophotometric Methods
Spectrophotometry measures the quantity of light that a substance absorbs as a function of wavelength. Advanced applications of this technique offer enhanced selectivity and sensitivity for the analysis of this compound.
Derivative spectrophotometry is an advanced analytical technique that involves calculating and plotting the first, second, or higher-order derivative of an absorbance spectrum (dA/dλ, d²A/dλ², etc., versus λ). This mathematical treatment can significantly enhance the resolution of overlapping spectral bands, which is a common challenge in the analysis of complex mixtures. klivon.comchemicalbook.com
For this compound, which may be present in reaction mixtures or biological samples alongside other UV-absorbing compounds, its conventional UV-Visible spectrum might be obscured by overlapping signals from impurities or matrix components. By converting the zero-order spectrum into its first or second derivative, broad absorption bands are transformed into sharper, more defined peaks. chemguide.co.uk This allows for the selective identification and quantification of the target analyte.
A particularly useful application is the "zero-crossing" technique. sigmaaldrich.com In a mixture of two components, the concentration of one can be determined by measuring the amplitude of its derivative spectrum at a wavelength where the derivative spectrum of the interfering component is zero (i.e., it crosses the x-axis). This method eliminates the need for physical separation of the components, offering a rapid and non-destructive analytical approach. sigmaaldrich.com
UV-Visible spectroscopy is a routine yet powerful method for studying compounds containing chromophores. The pyridine ring, nitrile group, and nitro group in this compound all contribute to its ability to absorb light in the ultraviolet region. The absorption of UV light corresponds to the excitation of electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals, specifically π → π* and n → π* transitions.
The UV-Visible spectrum of this compound is expected to show a strong absorption band (λmax) in the range of 260-280 nm, characteristic of the π → π* transitions within the substituted aromatic system. The exact position and intensity (molar absorptivity, ε) of this peak are unique to the compound's structure and solvent environment.
This technique is widely used for quantitative analysis based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εlc). By measuring the absorbance of a solution of this compound at its λmax, and using a predetermined molar absorptivity value, its concentration can be accurately and rapidly calculated. vscht.cz
Future Directions and Emerging Research Avenues for 2 Nitronicotinonitrile
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of 2-Nitronicotinonitrile is a foundational aspect that influences its accessibility for research and development. Future efforts must prioritize the creation of novel synthetic pathways that are not only efficient but also environmentally sustainable. The principles of green chemistry offer a roadmap for this endeavor, aiming to reduce the environmental impact associated with traditional chemical manufacturing. rsc.org
Key research objectives in this area include:
Minimizing Waste: Implementing strategies to reduce the generation of hazardous by-products. youtube.com This involves optimizing reaction conditions and exploring one-pot syntheses.
Use of Green Solvents: Shifting from volatile organic solvents to more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. rsc.org
Catalytic Methods: Developing highly efficient catalytic systems that can reduce energy consumption and improve reaction selectivity, thereby minimizing waste. youtube.com
Resource Efficiency: Designing synthetic routes that make efficient use of raw materials, adhering to the principles of atom economy. rsc.org
Sustainable synthesis not only addresses environmental concerns but also offers economic advantages through reduced waste management costs and more efficient use of resources. rsc.org
| Research Focus | Description | Potential Impact |
| Catalyst Development | Design of reusable and highly selective catalysts (e.g., biocatalysts or chemo-catalysts) for key synthetic steps. researchgate.net | Increased yield, reduced energy input, and lower generation of chemical waste. |
| Alternative Solvents | Investigation of green solvents such as ionic liquids, supercritical CO2, or water to replace hazardous organic solvents. researchgate.net | Improved safety profile of the synthesis process and reduced environmental pollution. |
| Flow Chemistry | Implementation of continuous flow manufacturing processes. | Enhanced reaction control, improved safety, and potential for easier scale-up. |
| Waste Valorization | Exploring methods to convert any generated by-products into valuable chemicals. | Contributes to a circular economy model, reducing the overall environmental footprint. |
Comprehensive Mechanistic Elucidation of Biological Actions
A fundamental understanding of how this compound exerts its biological effects at the molecular level is paramount for its development as a therapeutic agent. Future research must be intensely focused on elucidating its mechanism of action. This involves identifying its specific molecular targets, understanding its interaction with biological pathways, and characterizing the downstream cellular responses.
Key areas for investigation include:
Target Identification and Validation: Employing techniques such as proteomics, genomics, and chemical biology to pinpoint the primary protein targets of this compound.
Pathway Analysis: Determining the signaling pathways that are modulated by the compound's interaction with its target.
Structural Biology: Using methods like X-ray crystallography or cryo-electron microscopy to resolve the structure of this compound bound to its target, providing insights for rational drug design.
A thorough understanding of the mechanism is crucial for predicting efficacy, identifying potential biomarkers for patient stratification, and anticipating potential off-target effects.
Exploration of Uncharted Therapeutic Areas
While initial research may point towards a specific biological activity, the full therapeutic potential of this compound may lie in previously unexplored areas. A strategic exploration of new indications is a vital future direction. Major pharmaceutical companies are increasingly focusing on specific core therapeutic areas where unmet medical needs are high. astrazeneca.comnovartis.combiospace.com Aligning the exploration of this compound with these areas could accelerate its development.
| Therapeutic Area | Rationale for Exploration | Key Focus |
| Oncology | Many novel drugs target specific pathways involved in cancer cell proliferation, survival, and metastasis. novartis.com | Investigating effects on solid tumors and hematological malignancies. |
| Immunology & Inflammation | The modulation of immune responses is key to treating a wide range of autoimmune diseases and inflammatory conditions. regeneron.com | Assessing potential to treat conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis. |
| Neuroscience | There is a significant need for new treatments for neurodegenerative diseases and psychiatric disorders. novartis.com | Exploring neuroprotective or neuromodulatory properties. |
| Cardiovascular & Metabolic Diseases | These remain leading causes of mortality worldwide, with a need for innovative therapeutic approaches. novartis.com | Evaluating effects on pathways related to heart failure, diabetes, or kidney disease. |
| Rare Diseases | This area presents opportunities to address significant unmet needs in smaller patient populations. astrazeneca.com | Screening for activity in models of specific rare genetic disorders. |
Integration of Artificial Intelligence in Computational Drug Design
Artificial intelligence (AI) is revolutionizing the drug discovery and development process. nih.gov Integrating AI into the research on this compound can significantly accelerate the design and optimization of new derivatives with improved properties.
Future applications of AI in this context include:
De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold that are predicted to have enhanced potency and selectivity. springernature.comnationalacademies.org
Virtual Screening: Employing machine learning algorithms to screen vast virtual libraries of compounds to identify other molecules with similar predicted activity, potentially leading to new chemical series. mdpi.com
Predictive Modeling: Developing AI models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
Target Identification: Utilizing AI to analyze large biological datasets (genomics, proteomics) to identify and validate novel targets for which this compound derivatives might be effective. nih.gov
Green Chemistry Principles in the Synthesis and Application of Nitronicotinonitrile Derivatives
The principles of green chemistry should be a guiding philosophy for the entire lifecycle of this compound research and development. ijfmr.com This extends beyond the initial synthesis to include the creation of derivatives and their ultimate application. The twelve principles of green chemistry provide a framework for achieving sustainability in chemical processes. youtube.comijfmr.com
| Green Chemistry Principle | Application to Nitronicotinonitrile Derivatives |
| Prevention | Design syntheses to minimize the formation of waste products from the outset. youtube.com |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. youtube.com |
| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. ijfmr.com |
| Designing Safer Chemicals | Design derivatives that maintain efficacy while minimizing toxicity. |
| Safer Solvents and Auxiliaries | Avoid the use of auxiliary substances or make them innocuous. |
| Design for Energy Efficiency | Conduct synthetic steps at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilize renewable raw materials rather than depleting ones where technically and economically practicable. |
| Reduce Derivatives | Minimize or avoid unnecessary derivatization to reduce reagents and waste. |
| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. youtube.com |
| Design for Degradation | Design chemical products to break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. youtube.com |
| Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. youtube.com |
By embedding these principles into the research and development process, the scientific community can ensure that the advancement of this compound-based therapeutics is achieved in an environmentally responsible and sustainable manner. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
